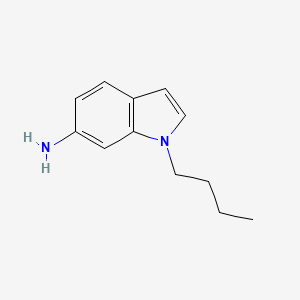

1-Butyl-1H-indol-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1-butylindol-6-amine |

InChI |

InChI=1S/C12H16N2/c1-2-3-7-14-8-6-10-4-5-11(13)9-12(10)14/h4-6,8-9H,2-3,7,13H2,1H3 |

InChI Key |

RZMUOFSLINDPCE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CC2=C1C=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butyl 1h Indol 6 Amine and Analogues

Established Synthetic Pathways for Indoleamine Structures

Indole (B1671886) Ring Functionalization Approaches

The functionalization of the indole ring is a fundamental strategy for the synthesis of substituted indoleamines. Traditional methods often rely on the inherent nucleophilic character of the indole ring, which typically leads to electrophilic substitution at the C3 position. unimi.it However, achieving substitution at other positions, such as the C6-amino group in the target molecule, requires more nuanced approaches.

One common strategy involves the use of a directing group on the indole nitrogen. This approach can steer electrophilic substitution or metal-catalyzed C-H activation to specific positions on the carbocyclic ring. researchgate.netacs.org For instance, the use of a removable directing group can facilitate functionalization at otherwise less reactive sites. After the desired functional group is introduced, the directing group is cleaved to yield the final product.

Another approach is to start with an already functionalized indole precursor. For example, synthesis can commence with a 6-nitroindole (B147325) derivative, which can then be reduced to the corresponding 6-aminoindole (B160974). The indole nitrogen can subsequently be alkylated to introduce the butyl group. This multi-step process allows for the regioselective construction of the target molecule.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination has become a powerful and widely used method for the formation of carbon-nitrogen bonds, particularly in the synthesis of aryl amines. wikipedia.orgsnnu.edu.cn This palladium-catalyzed cross-coupling reaction of amines with aryl halides or triflates offers a versatile and efficient route to compounds like 1-Butyl-1H-indol-6-amine. wikipedia.orgacs.org The reaction is known for its broad substrate scope and tolerance of various functional groups, making it highly valuable in complex molecule synthesis. wikipedia.orgsnnu.edu.cn

In the context of synthesizing 6-aminoindoles, the Buchwald-Hartwig amination can be employed to couple an amine with a 6-haloindole. The development of specialized phosphine (B1218219) ligands has been crucial to the success and broad applicability of this reaction, enabling the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.orgpreprints.org For instance, ligands like XantPhos have been shown to be effective in the amination of flavone (B191248) cores. preprints.org The choice of ligand, base, and solvent is critical for optimizing the reaction yield and can be tailored to the specific substrates. preprints.org

The catalytic cycle of the Buchwald-Hartwig amination is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org Efficient coupling conditions for the synthesis of diindolylamines from aminoindoles and bromoindoles have been identified using BrettPhos, Pd(OAc)₂, and K₂CO₃ in tBuOH. acs.orgresearchgate.net

Fischer Indole Synthesis in Indole-Based Compound Preparation

The Fischer indole synthesis is a classic and enduring method for constructing the indole ring system, discovered by Emil Fischer in 1883. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org This method has been a cornerstone in the synthesis of a vast array of indole derivatives. acs.orgnih.gov

For the preparation of a 6-aminoindole derivative, a (4-aminophenyl)hydrazine could be reacted with a suitable carbonyl compound. Subsequent N-alkylation of the resulting indole would yield the desired this compound. The reaction can be catalyzed by a variety of Brønsted and Lewis acids, including HCl, H₂SO₄, and ZnCl₂. wikipedia.org

Despite its wide applicability, the Fischer indole synthesis can be limited by the substitution pattern of the starting materials. acs.orgnih.gov For example, electron-donating substituents on the phenylhydrazine can sometimes lead to side reactions and lower yields. acs.orgnih.gov A modification of the Fischer indole synthesis developed by Buchwald involves the palladium-catalyzed coupling of aryl bromides with hydrazones, expanding the scope of the original method. wikipedia.org

Advanced Synthetic Techniques

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Beyond the Buchwald-Hartwig amination, other palladium-catalyzed reactions are highly relevant for the synthesis and functionalization of indoleamines. These methods offer high efficiency and selectivity, and they are applicable to a wide range of substrates. researchgate.netnih.gov

The Suzuki-Miyaura coupling, for instance, can be used to introduce aryl or vinyl groups at specific positions of the indole ring by coupling an organoboron reagent with a haloindole. Similarly, the Heck reaction allows for the alkenylation of haloindoles. nih.gov These reactions provide versatile pathways to elaborate the indole scaffold and synthesize complex analogues of this compound. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and regioselectivity. orgsyn.org

A notable advancement is the direct C-H functionalization of indoles, which avoids the need for pre-functionalized starting materials like haloindoles. thieme-connect.com Palladium catalysis can enable the direct arylation, alkylation, or amination of indole C-H bonds, offering a more atom-economical and efficient synthetic route. thieme-connect.comorganic-chemistry.org

Regioselective Functionalization Methods

Achieving regioselectivity in the functionalization of the indole ring is a significant challenge due to the multiple reactive sites. nih.gov Advanced synthetic methods have been developed to control the position of newly introduced functional groups with high precision.

One powerful strategy is the use of directing groups, which can be temporarily installed on the indole nitrogen or another position to guide a metal catalyst to a specific C-H bond. researchgate.netnih.gov This approach has been successfully used for the regioselective arylation, alkylation, and amination of various positions of the indole nucleus. For example, a pyrimidyl group on the indole nitrogen has been shown to direct rhodium-catalyzed C2-amination. researchgate.net Similarly, a hydroxy group on the carbocyclic ring can direct the functionalization to adjacent positions. acs.org

Another approach to achieve regioselectivity is through the use of specific catalytic systems that exhibit inherent preferences for certain positions. For instance, a palladium/norbornene co-catalytic system has been reported for the regioselective alkylation of the C2 position of NH-indoles. thieme-connect.com The choice of the metal catalyst, ligand, and reaction conditions can significantly influence the regiochemical outcome of the functionalization reaction.

Protective Group Chemistry in Indole Synthesis

The synthesis of substituted indoles, including this compound, often necessitates the strategic use of protecting groups. The indole nucleus possesses a reactive N-H proton and an electron-rich heterocyclic ring, which can lead to undesired side reactions under various synthetic conditions, particularly acidic ones. mdpi.org N-protection is a critical aspect of indole chemistry to enhance stability and to direct reactions to specific positions on the ring by preventing reactions at the nitrogen atom. mdpi.orgbhu.ac.in

Protecting the indole nitrogen converts the nucleophilic amino group into a less reactive functional group, such as a carbamate, allowing other transformations to be carried out selectively on the molecule. organic-chemistry.org The choice of a suitable protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal. researchgate.net An orthogonal protecting group strategy, where different groups can be removed under distinct conditions, allows for sequential modifications at various sites within the same molecule. organic-chemistry.orgiris-biotech.de

A variety of protecting groups have been developed for the indole nitrogen, each with specific conditions for introduction and cleavage. The most common groups include carbamates like tert-butyloxycarbonyl (Boc), N,O-acetals like [2-(trimethylsilyl)ethoxy]methyl (SEM), and arylsulfonyl derivatives. mdpi.org

The tert-butyloxycarbonyl (Boc) group is widely used due to its facile introduction and removal. It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgsigmaaldrich.com While stable under mildly acidic and basic conditions, the Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA), or under thermal conditions. rsc.orgtandfonline.com Interestingly, it can also be removed selectively under basic conditions using sodium methoxide (B1231860) in methanol. tandfonline.com The Boc group's compatibility with Ir-catalyzed C-H borylation reactions has been established, allowing for functionalization at the C-3 position of the indole ring. nih.gov

The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is another valuable protecting group, introduced by reacting the indole with SEM-Cl in the presence of a base. acs.orgthieme-connect.com Its removal is typically achieved using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or strong acids. mdpi.orgorgsyn.org The SEM group has been successfully used in the synthesis of complex indole derivatives, where it provides robust protection during multi-step sequences. thieme-connect.com

Arylsulfonyl groups, such as phenylsulfonyl and p-toluenesulfonyl (tosyl), are electron-withdrawing protectors that significantly decrease the nucleophilicity of the indole nitrogen. mdpi.org This property is useful for directing metallation to the C-2 position. bhu.ac.in However, these groups are very stable and often require harsh conditions for removal. researchgate.net An alternative, the 2-(trimethylsilyl)ethanesulfonyl (SES) group, offers the stability of a sulfonamide but can be removed under milder, fluoride-mediated conditions. orgsyn.org

For specific applications, sterically demanding groups like the pivaloyl group can be employed. The pivaloyl group offers the unique advantage of protecting both the N-1 and C-2 positions of the indole due to steric hindrance. mdpi.org Its removal is challenging but can be accomplished using strong bases like lithium diisopropylamide (LDA). mdpi.org

Table 1: Common N-Protecting Groups for Indole Synthesis

Protecting Group Abbreviation Typical Introduction Reagents Typical Deprotection Conditions Reference tert-Butoxycarbonyl Boc (Boc)₂O, DMAP, MeCN TFA; HCl; NaOMe/MeOH; Heat rsc.orgtandfonline.com [2-(Trimethylsilyl)ethoxy]methyl SEM SEM-Cl, NaH, DMF TBAF; HF mdpi.orgthieme-connect.com Phenylsulfonyl PhSO₂ PhSO₂Cl, Base Harsh conditions (e.g., strong base or reducing agents) mdpi.orgresearchgate.net p-Toluenesulfonyl Tosyl / Ts TsCl, Base Harsh conditions (e.g., strong base or reducing agents) mdpi.org Pivaloyl Piv Pivaloyl chloride, Base LDA, 40-45 °C mdpi.org

In the context of synthesizing this compound, a common route involves the N-alkylation of 6-nitroindole followed by the reduction of the nitro group. In this direct approach, protection of the indole nitrogen is circumvented as the goal is its direct functionalization. The N-alkylation is typically achieved by deprotonating the 6-nitroindole with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide, like 1-bromobutane. researchgate.net The subsequent reduction of the nitro group in the resulting 1-butyl-6-nitroindole to the desired 6-amino functionality can be accomplished through various methods, including catalytic hydrogenation with Raney nickel or palladium on carbon (Pd/C), or chemical reduction using reagents like sodium dithionite. acs.orgtandfonline.comcdnsciencepub.com

However, if alternative synthetic strategies requiring modification at other positions of the indole ring were necessary, protective group chemistry would be indispensable. For example, to introduce a substituent at the C-2 position via lithiation, the acidic N-H proton must first be replaced by a protecting group. bhu.ac.in Groups like Boc or phenylsulfonyl can facilitate lithiation at the C-2 position, after which the protecting group can be removed to allow for N-alkylation. bhu.ac.in

Table 2: Research Findings on Protective Group Strategies in Indole Synthesis

Protecting Group Strategy Key Research Finding Significance in Synthesis Reference Boc Protection The Boc group can be selectively removed from the indole nitrogen in the presence of other sensitive functionalities using NaOMe in MeOH at room temperature. Provides a mild, base-mediated deprotection method, enhancing orthogonality. tandfonline.com Pivaloyl Protection The N-pivaloyl group can be efficiently cleaved using LDA at 40-45 °C. This group sterically protects both the N-1 and C-2 positions. Enables the use of a bulky group to direct reactions away from C-2 and provides a reliable method for its removal. mdpi.org SEM Protection Enables the synthesis of sterically congested 1,2,3,7-substituted indoles by protecting the nitrogen during transformations like C-3 iodination. Crucial for multi-step syntheses involving hindered indoles where other protecting groups may fail. thieme-connect.com Sulfonyl Protection N-phenylsulfonyl protection allows for efficient metallation and subsequent reaction with electrophiles at the C-2 position of the indole ring. Directs functionalization to the C-2 position, which is less reactive than C-3 in unprotected indoles. researchgate.net Boc in C-H Borylation Ir-catalyzed C-H borylation is compatible with N-Boc protected indoles, leading to selective functionalization at the C-3 position. Allows for the introduction of a boronate ester, a versatile handle for cross-coupling reactions, while the nitrogen is protected. nih.gov

Chemical Reactivity and Transformation Studies of 1 Butyl 1h Indol 6 Amine

Oxidation Reactions and Derivative Formation

It is anticipated that 1-Butyl-1H-indol-6-amine would undergo oxidation at several positions, depending on the oxidant and reaction conditions. Common oxidizing agents for indoles include reagents like potassium permanganate (B83412) and chromium trioxide. smolecule.com The electron-rich nature of the indole (B1671886) ring, enhanced by the amino substituent, would likely make it susceptible to oxidation, potentially leading to the formation of oxindoles or other oxidized derivatives. The amino group itself could also be a site of oxidation. However, specific studies detailing the oxidation products of this compound are not available.

Reduction Reactions and Product Characterization

The reduction of the indole nucleus typically requires strong reducing agents and harsh conditions, as the aromatic system is relatively stable. Catalytic hydrogenation or reduction with agents like lithium aluminum hydride could potentially reduce the pyrrole (B145914) ring to an indoline (B122111) or the benzene (B151609) ring, depending on the conditions. smolecule.com For instance, the reduction of nitro-substituted indoles to the corresponding amines using hydrogen and a palladium catalyst has been documented for related structures. acs.org However, for this compound, which already contains an amino group, selective reduction of the indole ring would be the primary focus of such a study. Specific data on the reduction of this compound is not found in the reviewed literature.

Substitution Reactions on the Indole Nucleus

Electrophilic substitution is a hallmark of indole chemistry, with the C3 position being the most nucleophilic and therefore the most common site of substitution. bhu.ac.in For aminoindoles, the reactivity is further enhanced. acs.org It is expected that this compound would readily undergo reactions such as halogenation, nitration, and Friedel-Crafts acylation, primarily at the C3 position. If the C3 position were blocked, substitution might occur at other positions on the pyrrole or activated positions on the benzene ring. For example, studies on the tert-butylation of bromoindoles have shown a preference for the C3 position. acs.org Despite these well-established principles, specific examples of substitution reactions performed on this compound, with detailed experimental procedures and product analysis, are not available in the surveyed literature.

Due to the lack of specific research data, interactive data tables for the aforementioned reactions cannot be provided.

Structure Activity Relationship Sar Investigations of 1 Butyl 1h Indol 6 Amine Derivatives

Methodologies in SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for indole (B1671886) derivatives, including compounds related to 1-Butyl-1H-indol-6-amine, employs a combination of computational and experimental strategies. These methodologies aim to build a comprehensive understanding of the link between a molecule's three-dimensional structure and its biological function. sci-hub.se

A primary approach is the synthesis and biological evaluation of a series of structurally related analogues. sci-hub.sersc.org By systematically modifying specific parts of the lead compound, such as the N-alkyl chain or substituents on the aromatic ring, researchers can observe the corresponding changes in biological activity. mdpi.comnih.gov This empirical approach provides direct evidence of the structural requirements for a desired pharmacological effect.

Quantitative Structure-Activity Relationship (QSAR) is a key computational methodology used to correlate physicochemical properties of compounds with their biological activities. neliti.comnih.gov In QSAR studies, various molecular descriptors representing topological, electronic, and steric properties are calculated for a series of indole derivatives. neliti.comarchivepp.com These descriptors are then used to build mathematical models, such as Multiple Linear Regression (MLR) or Support Vector Machine (SVM) models, that can predict the activity of new, unsynthesized compounds. archivepp.comarchivepp.com For instance, descriptors like the octanol-water partition coefficient (MLOGP), which represents lipophilicity, and various electronic and 3D-MoRSE descriptors have been successfully used to model the activity of indole derivatives. archivepp.comarchivepp.com The robustness of these models is typically validated using both internal and external test sets of compounds. neliti.comarchivepp.com

Advanced computational techniques such as molecular docking are also employed to visualize and understand the interactions between indole derivatives and their biological targets at the molecular level. nih.gov Docking simulations can predict the binding orientation of a ligand within the active site of a protein, revealing key interactions like hydrogen bonds and hydrophobic contacts that are crucial for activity. nih.gov This information helps in the rational design of new derivatives with improved affinity and selectivity.

| Methodology | Description | Application to Indole SAR |

| Analog Synthesis & Biological Testing | Systematically creating and testing derivatives of a lead compound to observe how structural changes affect activity. sci-hub.se | Modifying N-alkyl chains and indole ring substituents to determine their impact on potency and selectivity. mdpi.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate physicochemical descriptors of molecules with their biological activity. neliti.comnih.gov | Predicting the activity of new indole derivatives based on descriptors for lipophilicity, electronics, and shape. archivepp.comarchivepp.com |

| Molecular Docking | Computationally predicting the preferred orientation of a ligand when bound to a target protein. nih.gov | Visualizing how indole derivatives fit into receptor binding pockets and identifying key molecular interactions. nih.gov |

| 3D Pharmacophore Mapping | Identifying the essential spatial arrangement of functional groups required for biological activity. | Defining the critical features of the indole scaffold necessary for receptor binding. |

Impact of N-Substitution on Biological Activity

The substituent at the N-1 position of the indole ring is a critical determinant of the biological activity of its derivatives. In the case of this compound, the butyl group plays a significant role in modulating the molecule's properties. SAR studies on various indole series consistently show that modifying the N-substituent directly influences potency and selectivity.

The length and nature of the N-alkyl chain are particularly important. Studies on N-alkyl indoles as cholinesterase inhibitors revealed that as the alkyl chain gets longer, the inhibitory activity against butyrylcholinesterase (BChE) tends to increase. nih.gov For example, within a series of N-alkyl isatins, which share the indole core, increasing the chain length from a single carbon to nine carbons generally improved BChE inhibition. nih.gov This suggests that the N-butyl group in this compound likely contributes to favorable hydrophobic interactions within the target's binding site. However, the same study noted no well-defined SAR for alkyl chain length against acetylcholinesterase (AChE), indicating that the effect is target-specific. nih.gov

In other contexts, such as anticancer activity, substitution at the N-1 position can dramatically enhance potency. For certain indole-3-carboxylates, a methyl substitution at the N-1 position enhanced anticancer activity by as much as 60-fold compared to the unsubstituted analogue. nih.gov The introduction of larger groups like a hydroxymethyl substituent was found to be even more effective than smaller alkyl groups in some cases. nih.gov Conversely, substitution with a bulky benzyl (B1604629) group has been shown to diminish activity in other series. nih.gov

The N-substitution also affects selectivity. In one study, a series of N-alkyl isatins selectively inhibited BChE, while the corresponding N-alkyl indoles were selective for AChE, highlighting the subtle interplay between the N-substituent and other parts of the indole scaffold. nih.gov The presence of a butyl group on the indole nitrogen, therefore, is a key feature that can be optimized to tune the biological profile of this compound derivatives for a specific therapeutic target.

| N-1 Substituent | General Effect on Activity | Example/Observation |

| Unsubstituted (N-H) | Often serves as a baseline for activity; can form hydrogen bonds. nih.gov | In some anticancer indole series, N-H compounds are significantly less potent than N-alkylated versions. nih.gov |

| Small Alkyl (e.g., Methyl, Ethyl) | Generally increases lipophilicity and can enhance potency through hydrophobic interactions. nih.gov | N-methyl substitution can increase anticancer activity by up to 60-fold. nih.gov |

| Longer Alkyl (e.g., Butyl, Nonyl) | Further increases lipophilicity; effect is target-dependent. nih.gov | In N-alkyl isatins, longer chains improve BChE inhibition. A butyl group showed moderate AChE and BChE inhibition. nih.gov |

| Benzyl | Introduces a bulky, aromatic group, which can be either beneficial or detrimental. nih.gov | Can diminish activity in some anticancer indole series compared to smaller substituents. nih.gov |

Influence of Indole Ring Substituents on Efficacy and Selectivity

Substituents on the benzene (B151609) portion of the indole ring have a profound impact on the efficacy and selectivity of derivatives. The position, number, and electronic nature (electron-donating or electron-withdrawing) of these substituents are critical variables in SAR studies. For this compound, the amino group at the C-6 position is a key pharmacophoric feature.

The position of substitution is crucial. Studies have shown that substitutions at positions 5 and 6 of the indole ring are often critical for biological activity. acs.orgnih.gov For instance, in a series of bisindole compounds developed as HIV-1 fusion inhibitors, linkage through the 6-6' positions of the two indole rings was found to be highly effective. acs.org In another study on CysLT1 antagonists, substitution at the C-7 position of the indole ring was found to be the most favorable, while substitution at C-4 was the least favorable. researchgate.net

The electronic properties of the substituent are also a major factor. The amino group (-NH2) at the C-6 position in this compound is an electron-donating group. The presence and position of such groups can influence the molecule's interaction with its biological target. In studies of indole derivatives with phytotoxic activity, compounds with electron-acceptor groups (e.g., -CN, -Br) showed higher activity than those with electron-donor groups (e.g., -OH). scirp.org However, this relationship is not always straightforward and can be highly dependent on the specific biological target. For some anticancer indole derivatives, a methoxy (B1213986) group (electron-donating) at the C-5 position is favorable for activity. sci-hub.se

Halogen substitutions (e.g., Fluoro, Chloro) are commonly used in medicinal chemistry to modulate activity. Fluorine substitution, in particular, can enhance binding affinity and metabolic stability. nih.gov In one series of indole-2-carboxamides, the presence of a chloro or fluoro group at the C-5 position enhanced potency. nih.gov Comparing fluorine and chlorine, fluorine-substituted derivatives were often found to be more potent. researchgate.net

These findings underscore the importance of the 6-amino group in the title compound and suggest that further modifications, either to the amino group itself or by adding other substituents to the indole ring, could be a fruitful strategy for optimizing its biological profile.

| Indole Ring Position | Substituent Type | General Effect on Activity |

| Position 4 | Various | Often found to be the least favorable position for substitution in some series. researchgate.net |

| Position 5 | Electron-donating (e.g., -OCH3), Electron-withdrawing (e.g., -Cl, -F) | Effect is highly target-dependent. Methoxy group can be favorable for anticancer activity. sci-hub.se Halogens can enhance potency. nih.gov |

| Position 6 | Amine (-NH2), Halogen | Position is critical for activity in many series. acs.org The 6-amino group is a key feature of the title compound. |

| Position 7 | Electron-donating (e.g., -OCH3) | Can be the most favorable position for substitution in certain classes of compounds, such as CysLT1 antagonists. researchgate.net |

Role of Lipophilicity and Electronic Properties in SAR

The biological activity of indole derivatives is strongly governed by their physicochemical properties, particularly lipophilicity and electronic character. scirp.org These properties dictate how a molecule is absorbed, distributed, metabolized, and how it interacts with its biological target. Understanding their role is fundamental to the rational design of compounds like this compound.

Electronic properties of the substituents on the indole ring also play a pivotal role. These properties are often quantified by parameters such as the Hammett constant (σp), which describes the electron-withdrawing or electron-donating ability of a substituent. scirp.org Electron distribution within the indole ring system affects its ability to participate in key interactions like hydrogen bonding, π-π stacking, and cation-π interactions with the target receptor. nih.gov For example, studies have shown that indole derivatives with electron-acceptor groups can exhibit higher activity than those with electron-donor groups in certain assays. scirp.org However, this is not a universal rule, and the optimal electronic properties are specific to the target being studied. The amino group at the 6-position of the title compound, being an electron-donating group, significantly influences the electronic landscape of the aromatic system.

QSAR studies frequently incorporate descriptors for both lipophilicity (e.g., MLOGP) and electronic properties (e.g., atomic polarizability, electronegativity-related descriptors) to build predictive models of biological activity. archivepp.comnih.gov The success of these models confirms that a combination of these factors, rather than a single property, is responsible for the observed biological effects of indole derivatives.

| Physicochemical Property | Descriptor(s) | Influence on Biological Activity |

| Lipophilicity | logP, logPHPLC, MLOGP | Affects membrane permeability, absorption, distribution, and solubility. scirp.org A linear increase in activity with lipophilicity is sometimes observed. scirp.org |

| Electronic Effects | Hammett constant (σ), Atomic polarizability, Electronegativity | Modulates the strength of interactions with the biological target, such as hydrogen bonds and π-stacking. scirp.orgnih.gov |

| Steric/Shape Properties | Molecular weight, Molar refractivity, Sterimol parameters | Determines the fit of the molecule into the binding site of the target protein. Steric hindrance can be detrimental to activity. nih.gov |

Mechanistic Insights into the Biological Activity of 1 Butyl 1h Indol 6 Amine in Vitro Studies

Modulation of Specific Molecular Targets (e.g., CFTR protein)

The cystic fibrosis transmembrane conductance regulator (CFTR) protein, a member of the ATP-binding cassette (ABC) transporter family, functions as a crucial ion channel. fluorochem.co.ukgoogle.comsci-hub.se Mutations in the CFTR gene can lead to cystic fibrosis (CF), a genetic disorder affecting multiple organs. sci-hub.se The indole (B1671886) scaffold has been identified as a key component in compounds designed to modulate CFTR activity. google.comgoogle.com

Research into CFTR modulators has shown that certain indole derivatives can act as potentiators, which enhance the function of the CFTR channel. nih.govacs.org For instance, the phenylglycine derivative PG-01, which contains an indole-3-ylacetyl group, has been identified as a potent potentiator of CFTR, effective on several mutant forms of the protein. nih.govacs.org Furthermore, patents have disclosed various amino-indole derivatives as modulators of ABC transporters, including CFTR. google.comgoogle.com A patent specifically describes compounds like 2-tert-butyl-6-fluoro-1H-indol-5-amine as having potential in treating CFTR-mediated diseases. google.com While direct studies on 1-Butyl-1H-indol-6-amine are not extensively documented in this context, the established activity of structurally similar indole amines provides a strong rationale for its investigation as a potential CFTR modulator. The development of such modulators is a promising therapeutic strategy not only for cystic fibrosis but also for other conditions like chronic obstructive pulmonary disease (COPD) and secretory diseases. google.com

Antimicrobial Research Applications (In Vitro)

The rise of multidrug-resistant pathogens has accelerated the search for novel antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties. arabjchem.orgchula.ac.thresearchgate.netrsc.org

In vitro studies have demonstrated that the indole nucleus is a valuable pharmacophore for developing antibacterial agents. nih.gov Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Research on N-butyl-1H-indol-2-amine, a structural isomer of the subject compound, indicates potential antimicrobial properties. smolecule.com The antibacterial mechanism of some indole derivatives involves the inhibition of essential bacterial proteins. For example, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have been shown to target proteins like FtsZ or pyruvate (B1213749) kinases, crucial for bacterial cell division and metabolism, respectively. nih.gov The lipophilicity conferred by the butyl group on the indole nitrogen may enhance the compound's ability to penetrate bacterial membranes, contributing to its activity. smolecule.com

| Compound/Derivative Class | Bacterium | Activity (MIC, µg/mL) | Reference(s) |

| Indole-thiadiazole derivative (2c) | MRSA | < 3.125 | arabjchem.org |

| Indole-triazole derivative (3d) | MRSA | < 3.125 | arabjchem.org |

| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 | nih.gov |

| Indole-triazole derivative (3d) | S. aureus | 6.25 | nih.gov |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | M. smegmatis | 3.9 | nih.gov |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | S. aureus (MRSA) | < 1 | nih.gov |

MIC: Minimum Inhibitory Concentration

The antifungal potential of indole derivatives has been well-documented against various pathogenic fungi. rsc.orgtandfonline.com Studies have shown that these compounds can be particularly effective against Candida species, which are common causes of opportunistic infections. nih.govnih.gov For instance, several indole derivatives linked to a 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) ring have demonstrated excellent activity against Candida krusei, a species known for its intrinsic resistance to certain antifungal drugs. arabjchem.orgnih.gov

Specifically, derivatives containing a butyl group have been synthesized and evaluated. A study on brassinin (B1667508) analogs derived from L-tryptophan reported the synthesis of n-Butyl-(2S)-2-amino-3-(1H-indol-3-yl)propanoate and its evaluation against Fusarium oxysporum, showing promise for these structures as antifungal agents. mdpi.com Another study on imidazole (B134444) derivatives highlighted that a compound with an N-butyl group exhibited high antifungal activity. nih.gov The mechanism for many azole-containing indole antifungals involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. tandfonline.com

| Compound/Derivative Class | Fungus | Activity (MIC, µg/mL) | Reference(s) |

| Indole-triazole derivative (3d) | C. krusei | 3.125 | arabjchem.org |

| Indole-thiadiazole derivative (2c) | C. krusei | 6.25 | arabjchem.org |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | C. albicans | 3.9 | nih.gov |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | C. albicans | 3.9 | nih.gov |

MIC: Minimum Inhibitory Concentration

Antiviral Research Applications (In Vitro)

The indole scaffold is a privileged structure in antiviral drug discovery, present in a wide variety of agents that inhibit different viruses. chula.ac.thnih.govresearchgate.netnih.gov Research has explored indole derivatives for activity against viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Influenza, and Coxsackie virus. chula.ac.thresearchgate.netontosight.ai

The mechanism of action often involves targeting specific viral enzymes or proteins. For example, Deleobuvir, an investigational drug for HCV, contains a substituted indol-6-yl moiety and functions by inhibiting the NS5B polymerase, an enzyme essential for viral replication. ontosight.ai This highlights the utility of the indol-6-amine framework in designing targeted antiviral therapies. Other studies have identified indole derivatives that are potent against various RNA and DNA viruses. chula.ac.thresearchgate.net For instance, a methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate derivative showed inhibitory activity against Influenza A and a high selectivity index against Coxsackie B3 virus, demonstrating the broad-spectrum potential of this chemical class. researchgate.net

Anticancer Research Applications (In Vitro)

The development of novel anticancer agents is a critical focus of medicinal chemistry, and indole derivatives have shown considerable promise in this area. nih.govsmolecule.com The N-butyl-1H-indol-2-amine isomer and the related 5-tert-butyl-1H-indol-6-ylamine have been noted for their potential anticancer activity, warranting deeper investigation into their mechanisms. smolecule.comsmolecule.com

A primary mechanism through which many anticancer compounds exert their effect is the induction of apoptosis, or programmed cell death. In vitro studies have revealed that certain indole-containing compounds are potent inducers of apoptosis in various cancer cell lines. nih.govmdpi.comnih.gov

Research on 5-ene-2-arylaminothiazol-4(5H)-ones incorporating an indol-6-yl moiety demonstrated that these compounds can trigger apoptosis in breast cancer cells. mdpi.comnih.gov The mechanism involves both intrinsic and extrinsic apoptotic pathways, evidenced by a reduction in the mitochondrial membrane potential and the activation of initiator and effector caspases, including caspases 7, 8, 9, and 10. mdpi.comnih.gov Furthermore, these compounds were found to modulate the expression of key apoptotic proteins, such as increasing the levels of the tumor suppressor p53 and the pro-apoptotic protein Bax, and promoting the release of cytochrome C. mdpi.comnih.gov Another study on a bispidinone derivative featuring an indole group also confirmed its ability to induce apoptosis-mediated cytotoxicity in pancreatic cancer cells. nih.gov These findings suggest that this compound, by virtue of its core structure, is a strong candidate for further research into apoptosis-inducing anticancer agents.

Cytotoxic Mechanisms

The cytotoxic potential of indole derivatives has been extensively studied, with many compounds demonstrating the ability to induce cell death in cancer cell lines. The mechanisms underlying this cytotoxicity are often complex, but a predominant pathway involves the induction of apoptosis, or programmed cell death.

Research indicates that the cytotoxic effects of certain indole-based compounds are mediated through the activation of the caspase cascade, a family of cysteine proteases central to the execution of apoptosis. nih.govnih.govnih.gov Upon activation by a pro-apoptotic stimulus, initiator caspases cleave and activate executioner caspases, such as caspase-3 and caspase-7. nih.govpromega.com These executioner caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage. anr.fr

For instance, studies on various N-alkylisatins, which also contain a substituted indole core, have shown that these molecules can induce G2/M cell cycle arrest and activate effector caspases-3 and -7. Some indole derivatives have been specifically designed to activate procaspase-3 by chelating inhibitory zinc ions, thereby directly triggering the apoptotic cascade. nih.gov The cytotoxic activity of indole derivatives is often evaluated using assays that measure cell viability, such as the MTT assay, with results typically reported as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells). While direct data on this compound is scarce, the cytotoxic activities of other substituted indoles against various cancer cell lines provide a reference for its potential action. For example, a conjugate of the indole derivative indoximod with SN-38 showed potent cytotoxicity against lung and breast cancer cells. doi.org Similarly, certain imidazole-indole hybrids have demonstrated significant cytotoxic effects on cell lines such as HCT-116, MCF-7, and HepG-2. mdpi.com

Table 1: In Vitro Cytotoxicity of Selected Indole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| SN-38-indoximod conjugate (10) | A549 (Lung Cancer) | 0.32 ± 0.04 | doi.org |

| SN-38-indoximod conjugate (10) | MCF7 (Breast Cancer) | 0.70 ± 0.02 | doi.org |

| (E)-N'-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazide | DPPH Assay | 3.82 µg/mL | nih.gov |

| Bispidinone Derivative (BisP4) | MiaPaca-2 (Pancreatic Cancer) | 16.9 | csus.edu |

| Bispidinone Derivative (BisP4) | BxPC-3 (Pancreatic Cancer) | 23.7 | csus.edu |

Enzyme and Receptor Interaction Studies

The biological effects of indole derivatives are often traced to their specific interactions with enzymes and receptors. Key targets include bacterial topoisomerases and central nervous system receptors like dopamine (B1211576) receptors.

Topoisomerase IV and DNA Gyrase

Bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology during replication, transcription, and recombination, making them validated targets for antibacterial agents. nih.govmdpi.comnih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is crucial for decatenating daughter chromosomes after replication. nih.govmdpi.com

Inhibitors can act through two primary mechanisms: stabilizing the covalent enzyme-DNA "cleavage complex," which leads to lethal double-strand breaks (a mechanism used by fluoroquinolones), or by inhibiting the ATPase activity of the GyrB (for gyrase) and ParE (for topoisomerase IV) subunits, which prevents the enzyme from functioning. nih.govnih.gov Numerous indole-containing compounds have been developed as ATP-competitive inhibitors of these enzymes. mdpi.comfiu.edumedchemexpress.com For example, a series of fused indolyl-containing 4-hydroxy-2-pyridones were found to target both DNA gyrase and topoisomerase IV, showing activity against multidrug-resistant Gram-negative bacteria. acs.org The inhibitory potential is typically quantified by IC₅₀ values from in vitro enzyme assays.

Table 2: Inhibitory Activity of Selected Indole Derivatives against Bacterial Topoisomerases

| Compound | Enzyme | Organism | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Indolyl-carbonylthiosemicarbazide (1) | Topoisomerase IV | S. aureus | 90 | researchgate.net |

| 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide (2) | Topoisomerase IV | S. aureus | 14 | researchgate.net |

| Oxadiazolone derivative (11a) | DNA Gyrase | E. coli | 0.085 | nih.gov |

| Indolyl-4-hydroxy-2-pyridone (6o) | DNA Gyrase | E. coli | 0.41 | acs.org |

Dopamine Receptors

Dopamine receptors, classified into D1-like and D2-like families, are critical G-protein coupled receptors in the central nervous system that modulate movement, cognition, and emotion. conicet.gov.armdpi.com Indole-based structures are present in many dopaminergic ligands. Structure-activity relationship studies on N-alkylated aminotetralins and benzyltetrahydroisoquinolines, which share structural motifs with indoleamines, provide insight into the features governing dopamine receptor affinity. conicet.gov.aruchile.clnih.gov

The nature of the substituent on the nitrogen atom is crucial for activity. For instance, studies on 2-aminotetralins concluded that an n-propyl group on the nitrogen is optimal for dopamine receptor agonist activity, with the N-ethyl group being slightly less active and unsubstituted compounds being nearly inactive. nih.gov This suggests that the butyl group in this compound could significantly influence its binding affinity and selectivity for dopamine receptor subtypes. The affinity of these compounds is determined through competitive radioligand binding assays, with results expressed as Ki (inhibition constant) values. researchgate.net

Antioxidant Activity Investigations

The indole ring is an electron-rich aromatic system, which endows many of its derivatives with antioxidant properties. up.ptresearchgate.net They can act as scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through several mechanisms. The primary mechanism is often hydrogen atom transfer (HAT), where the N-H proton of the indole ring is donated to a free radical, thereby neutralizing it. researchgate.net The resulting indolyl radical is stabilized by delocalization of the unpaired electron across the aromatic system. nih.gov

The presence of electron-donating groups on the indole ring, such as the amine group at the C-6 position in this compound, is expected to enhance this antioxidant capacity. The antioxidant potential of indole derivatives is commonly evaluated using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.com In these assays, the ability of a compound to reduce the stable colored radical results in a color change that can be measured spectrophotometrically. nih.gov The activity is often reported as an IC₅₀ value, representing the concentration of the antioxidant required to scavenge 50% of the radicals. Studies on 6-hydroxyharman, which also has a substituent at the 6-position of an indole-like skeleton, showed significantly higher DPPH radical scavenging activity than the unsubstituted parent compound. tandfonline.com

Table 3: Antioxidant Activity of Selected Indole-Related Compounds

| Compound | Assay | IC₅₀ | Reference |

|---|---|---|---|

| 6-Hydroxyharman | DPPH | 1.9 ± 0.7 µg/mL | tandfonline.com |

| BHT (standard) | DPPH | 16.36 ± 3.63 µg/mL | tandfonline.com |

| Isonicotinic hydrazide-indole Schiff base | DPPH | 36.09 µM | nih.gov |

| Ascorbic acid (standard) | DPPH | 19.95 µM | nih.gov |

Metabolic Pathways and Biotransformation Research of 1 Butyl 1h Indol 6 Amine Non Human/in Vitro Models

Microsomal Stability and Vulnerable Site Identification

No data is available on the rate of degradation of 1-Butyl-1H-indol-6-amine in liver microsomes or the identification of its metabolically vulnerable sites.

Enzyme-Mediated Metabolism (e.g., UGT Isoforms in In Vitro Systems)

There are no published studies identifying the specific cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) isoforms responsible for the metabolism of this compound.

Metabolite Identification and Characterization

No metabolites of this compound have been identified or characterized in any in vitro system.

This report will be updated if and when research on the in vitro metabolism of this compound becomes publicly available.

Advanced Analytical Methodologies in 1 Butyl 1h Indol 6 Amine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural characterization of 1-Butyl-1H-indol-6-amine, providing insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of an N-alkylated indole (B1671886) derivative would exhibit characteristic signals for the protons of the butyl group and the indole core. The butyl group protons typically appear in the upfield region, with the terminal methyl group showing a triplet, and the methylene (B1212753) groups appearing as multiplets. The protons on the indole ring resonate in the downfield aromatic region, with their specific chemical shifts and coupling patterns being influenced by the position of the amine group and the N-butyl substituent. For comparison, the aromatic protons of the parent indole molecule in CDCl₃ resonate at specific ppm values. bmrb.io

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for a compound like this compound would show distinct signals for the four carbons of the butyl chain and the eight carbons of the indole ring. The chemical shifts of the indole carbons are particularly informative for confirming the substitution pattern. For instance, the carbon atom attached to the nitrogen (C-2) and the carbons in the benzene (B151609) portion of the indole ring will have characteristic chemical shifts.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for a Representative N-Alkylated Indole Structure

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Indole N-H | ~8.1 | br s |

| Indole C2-H | ~7.2 | t |

| Indole C3-H | ~6.5 | t |

| Aromatic Protons | 7.0 - 7.6 | m |

| N-CH₂ (butyl) | ~4.1 | t |

| CH₂ (butyl) | ~1.8 | m |

| CH₂ (butyl) | ~1.4 | m |

| CH₃ (butyl) | ~0.9 | t |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for a Representative N-Alkylated Indole Structure

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Indole C2 | ~128 |

| Indole C3 | ~102 |

| Indole C3a | ~128 |

| Indole C4 | ~121 |

| Indole C5 | ~120 |

| Indole C6 | ~122 |

| Indole C7 | ~110 |

| Indole C7a | ~136 |

| N-CH₂ (butyl) | ~46 |

| CH₂ (butyl) | ~32 |

| CH₂ (butyl) | ~20 |

| CH₃ (butyl) | ~14 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like amines. In positive ion mode, this compound would be expected to form a protonated molecule [M+H]⁺.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When coupled with liquid chromatography, tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of complex mixtures. This technique is particularly useful for identifying and quantifying the compound in various matrices. The fragmentation pattern obtained from MS/MS experiments provides valuable structural information. For aliphatic amines, a common fragmentation pathway is the cleavage of the Cα-Cβ bond. libretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas.

Interactive Table 3: Predicted Mass Spectrometry Data for 1-butyl-2,3-dihydro-1H-indol-6-amine (a related compound)

| Adduct | Predicted m/z |

| [M+H]⁺ | 191.15428 |

| [M+Na]⁺ | 213.13622 |

| [M-H]⁻ | 189.13972 |

| [M]⁺ | 190.14645 |

Data sourced from PubChem for a structurally similar compound, 1-butyl-2,3-dihydro-1H-indol-6-amine. uni.lu

Computational and Theoretical Chemistry Approaches for 1 Butyl 1h Indol 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model the electronic structure and energy of molecules. qulacs.org These calculations can provide insights into a molecule's geometry, stability, and electronic properties. researchgate.net For complex organic molecules, these methods have become a powerful technique for structure determination and the rationalization of structure-activity relationships. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. acs.orgresearchgate.net It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. google.com DFT can be used to study reaction mechanisms, predict spectroscopic properties, and calculate various reactivity descriptors. researchgate.netresearchgate.net

Applications of DFT in the study of indole (B1671886) derivatives include:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles. researchgate.net

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These properties are crucial for understanding a molecule's reactivity. nih.gov

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors like ionization potential, electron affinity, chemical hardness, and electrophilicity index, which help in developing Quantitative Structure-Activity Relationships (QSAR). acs.org

Spectroscopic Analysis: Predicting NMR chemical shifts (¹H and ¹³C), which can be a powerful aid in the structural elucidation and assignment of complex molecules. researchgate.net For instance, DFT calculations have been used to analyze the structural and electronic features of indolyl-1,3,4-thiadiazole amine derivatives. nih.gov

A typical set of quantum chemical parameters that can be calculated for a molecule like 1-Butyl-1H-indol-6-amine using DFT is shown in the table below.

| Parameter | Description | Typical Application |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to molecular stability and reactivity |

| Ionization Potential (I) | Energy required to remove an electron | Calculated as -EHOMO |

| Electron Affinity (A) | Energy released when an electron is added | Calculated as -ELUMO |

| Dipole Moment (µ) | Measure of the polarity of the molecule | Influences solubility and intermolecular interactions |

| Absolute Hardness (η) | Resistance to change in electron distribution | Calculated as (I - A) / 2 |

| Absolute Electronegativity (χ) | Tendency to attract electrons | Calculated as (I + A) / 2 |

Semiempirical methods are simplified versions of Hartree-Fock theory that use parameters derived from experimental data to speed up calculations. google.comuni-muenchen.de These methods, including Austin Model 1 (AM1), Parametric Model number 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO), are all based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. uni-muenchen.descielo.br They are computationally much less demanding than DFT or other ab initio methods, making them suitable for very large molecules or for molecular dynamics simulations. google.comscielo.br

Key characteristics of these methods include:

Computational Speed: By neglecting or approximating many of the complex integrals found in ab initio calculations and using parameterized corrections, these methods achieve a significant speed-up. uni-muenchen.de

Heats of Formation: The parameterization is often performed so that the calculated energies are expressed as heats of formation rather than total energies. uni-muenchen.de

Applications: They are useful for initial geometry optimizations of large systems, studying conformational possibilities, and as a starting point for more accurate calculations. google.comscielo.br For example, the RM1 method, a reparameterized version of AM1, has been widely used to evaluate conformer possibilities of organic compounds. scielo.br

While their accuracy can be limited compared to DFT, they provide a valuable compromise between computational cost and precision for certain applications. scielo.br The table below shows a comparison of the average unsigned errors (AUE) for different properties calculated by various semiempirical methods.

| Method | AUE Bond Distances (Å) | AUE Bond Angles (°) | AUE Free Energy of Hydration (kcal/mol) |

|---|---|---|---|

| AM1 | 0.036 | 5.88 | 0.64 |

| PM3 | 0.029 | 6.98 | 0.66 |

| RM1 | 0.027 | 6.82 | 0.71 |

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a compound like this compound, these studies can predict how it might interact with biological targets such as proteins or enzymes. acs.org

Common techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org Docking studies can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, docking has been used to study the binding of indole-based molecules to sirtuin enzymes. jst.go.jp

Molecular Dynamics (MD) Simulations: MD simulations calculate the time-dependent behavior of a molecular system, providing detailed information on the conformational changes and dynamics of both the ligand and its target receptor. biorxiv.org A recent study on indole-butyl-amine derivatives used all-atom explicit-solvent MD simulations to study the dynamics and interactions of inhibitors in the allosteric pocket of the IGF1R kinase. biorxiv.org Such simulations can reveal the stability of the ligand within the binding site over time. jst.go.jp

These simulations provide a dynamic view of molecular interactions that is not available from static modeling alone, offering a structural framework for the rational design of new molecules with improved affinity and specificity. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. nih.gov

The general workflow for a QSAR study involves:

Data Set Compilation: A series of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is collected. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can range from simple 2D properties (e.g., molecular weight) to complex 3D fields (as in CoMFA). nih.govnih.gov

Model Development: Statistical methods, such as multiple linear regression or partial least squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). nih.gov

For indole derivatives, QSAR models have been successfully developed to predict inhibitory activity against targets like isoprenylcysteine carboxyl methyltransferase (ICMT). nih.gov Such models can highlight which structural features, such as the lipophilicity or dimensions of a substituent, are crucial for potent activity. nih.gov

In Silico Predictions for Biological Activity

In silico methods are used to predict the biological and pharmacokinetic properties of a molecule before it is synthesized, a crucial step in modern drug discovery. nih.gov These predictions help to identify promising candidates and flag compounds that are likely to fail due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. researchgate.net

For a novel compound like this compound, various properties can be predicted:

Pharmacokinetic Properties (ADMET): Predictions can be made for properties like oral bioavailability, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. researchgate.netnih.gov

Bioactivity Scores: Various online tools can calculate scores for a molecule's likely interaction with major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. nih.gov

Biological Target Prediction: Based on structural similarity to known active compounds, computational models can predict potential biological targets for a new molecule. nih.gov

Indole derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antioxidant effects. researchgate.net In silico studies on various indole-based hybrids and derivatives have been used to evaluate their drug-likeness and predict their potential as kinase inhibitors or other therapeutic agents. nih.gov These early-stage computational assessments help to prioritize research efforts on the most promising compounds. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Butyl-1H-indol-6-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves alkylation of indole derivatives. For example, nucleophilic substitution at the indole nitrogen using 1-bromobutane under basic conditions (e.g., NaH or K₂CO₃ in DMF). Reaction optimization includes varying temperature (40–80°C), solvent polarity, and catalyst loading to maximize yield. Monitoring progress via TLC or HPLC ensures intermediate stability . Kinetic studies (e.g., time-dependent NMR) can identify side reactions, such as over-alkylation, guiding adjustments in stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : and NMR confirm substitution patterns. The butyl chain’s protons (δ 0.8–1.5 ppm) and indole NH (δ ~10 ppm) are key markers. - COSY and HSQC resolve overlapping signals in crowded regions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₂H₁₆N₂). Fragmentation patterns distinguish positional isomers .

- IR : Absorbance near 3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (aromatic C=C) confirm structural motifs .

Q. How is purity assessed, and what thresholds are acceptable for biological assays?

- Methodological Answer : Purity is quantified via reverse-phase HPLC (≥95% area under the curve) using a C18 column and acetonitrile/water gradient. For sensitive assays (e.g., enzyme inhibition), LC-MS detects trace impurities (<0.1%). Residual solvents (e.g., DMF) are monitored by GC-MS, adhering to ICH Q3C guidelines .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Cross-validation strategies include:

- X-ray crystallography : SHELXL refinement ( ) provides precise bond lengths/angles. Twinning or disorder requires iterative refinement with SHELXE .

- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to identify dominant conformers .

- Variable-temperature NMR : Resolves broadening caused by exchange processes .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time, ensuring consistent intermediate conversion .

- Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) identifies critical parameters (e.g., mixing efficiency, cooling rate) affecting yield and purity .

- Quality-by-Design (QbD) : Establish a design space for solvent ratios and catalyst loadings to maintain robustness .

Q. How can researchers evaluate the biological activity of this compound derivatives while addressing contradictory in vitro/in vivo results?

- Methodological Answer :

- Mechanistic Studies : Use SPR (surface plasmon resonance) to measure binding affinity to target proteins (e.g., kinases) and compare with cell-based assays (e.g., IC₅₀ in MTT tests). Contradictions may arise from off-target effects or metabolic instability .

- Pharmacokinetic Profiling : Assess bioavailability (e.g., Caco-2 permeability) and hepatic microsomal stability to explain in vivo efficacy gaps .

- Data Reconciliation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and re-test under controlled conditions (e.g., hypoxia vs. normoxia) .

Data Management & Reproducibility

Q. What frameworks ensure transparent reporting of synthetic and analytical data for this compound?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Electronic Lab Notebooks (ELNs) : Record raw spectra, chromatograms, and reaction parameters in standardized formats (e.g., .jcamp for NMR) .

- Public Repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) and biological data in ChEMBL, citing persistent identifiers (DOIs) .

- Metadata Standards : Use ISA-Tab for experimental context (e.g., solvent purity, instrument calibration dates) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.